4-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol
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Overview
Description
4-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of halogenation reactions where a phenolic precursor is treated with chlorinating and fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
4-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of cellular events. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-hydroxyphenylglycine: Known for its selective activation of metabotropic glutamate receptor 5 (mGlu5).
4-Chlorophenyl)(2-chloro-5-hydroxyphenyl)(2,5-dichloro-3-hydroxyphenyl)methanesulfonic acid: Another compound with multiple halogen substitutions.
Uniqueness
4-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol is unique due to the specific positioning of chlorine and fluorine atoms on the phenolic ring, which imparts distinct chemical and biological properties. This unique structure can influence its reactivity and interactions with other molecules, making it valuable for various applications .
Properties
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-11-4-2-7(15)5-10(11)9-3-1-8(16)6-12(9)14/h1-6,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJCQXHBKHMAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=C(C=CC(=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684335 |
Source
|
Record name | 6-Chloro-2'-fluoro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-19-4 |
Source
|
Record name | 6-Chloro-2'-fluoro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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